molecular formula C10H17NO2 B1597346 (3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one CAS No. 98203-44-2

(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one

Cat. No.: B1597346
CAS No.: 98203-44-2
M. Wt: 183.25 g/mol
InChI Key: NUUDVADIQSLTCN-PSASIEDQSA-N
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Description

(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one is a bicyclic lactam with a stereochemically defined pyrrolo-oxazolone scaffold. Its molecular formula is C₁₃H₂₁NO₂ (CAS: 98203-44-2) , featuring a 3-isopropyl group and a 7a-methyl substituent in a cis configuration. This compound is synthesized via stereoselective cyclization reactions, often involving chiral precursors like (R)- or (S)-tryptophanol . Key applications include its use as a chiral building block in drug discovery and as an internal standard (IS) in pharmacokinetic studies, such as the quantification of apremilast in plasma via LC/MS/MS .

Properties

IUPAC Name

(3S,7aR)-7a-methyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-7(2)8-6-13-10(3)5-4-9(12)11(8)10/h7-8H,4-6H2,1-3H3/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUDVADIQSLTCN-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC2(N1C(=O)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CO[C@]2(N1C(=O)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357400
Record name (3S,7aR)-7a-Methyl-3-(propan-2-yl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98203-44-2
Record name (3S,7aR)-7a-Methyl-3-(propan-2-yl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one
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Biological Activity

(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C10H17NO2
  • Molecular Weight : 183.25 g/mol
  • CAS Number : 98203-44-2
  • Structure : The compound features a pyrrolidine ring fused with an oxazole, contributing to its unique properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its role as a kinase inhibitor and its potential therapeutic applications.

Kinase Inhibition

Recent studies indicate that the compound may act as an inhibitor of specific kinases involved in various signaling pathways. For instance, it has been suggested that compounds with similar structures exhibit inhibitory effects on the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial for cell proliferation and survival . This pathway is often dysregulated in cancers, making it a target for therapeutic intervention.

Case Study 1: Antitumor Activity

A study investigated the antitumor activity of compounds structurally related to this compound in mouse xenograft models. The results showed that these compounds could effectively suppress tumor growth at low doses by modulating the PI3K/AKT/mTOR pathway. This finding highlights the potential of this compound class in cancer therapy .

Case Study 2: Proteomics and Target Identification

In a proteomics study, this compound was screened against a panel of kinases. It was found to selectively inhibit certain kinases while having minimal off-target effects. This selectivity is crucial for developing targeted therapies with fewer side effects .

Data Table: Biological Activities and Target Kinases

Compound NameBiological ActivityTarget Kinase(s)Reference
(3S-cis)-(+)-Tetrahydro-3-isopropyl...Antitumor ActivityPI3K/AKT/mTOR
Related CompoundsKinase InhibitionVarious Protein Kinases
GDC-0032Antitumor ActivityPI3K

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals. Its unique pyrrolidine structure may offer pathways for synthesizing novel drugs targeting various biological pathways.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. A study published in the Journal of Organic Chemistry explored the synthesis of similar compounds and their efficacy against cancer cell lines, suggesting that (3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one could serve as a lead compound for further drug development .

Biological Research

This compound is also utilized in biological assays and proteomics research. It serves as a reagent or a building block for synthesizing other biologically active molecules.

Application in Proteomics

Santa Cruz Biotechnology lists this compound as a product for proteomics research, where it can be used to study protein interactions and functions . Its ability to modify proteins can help elucidate mechanisms of action in cellular processes.

Material Science

The compound's unique structural features make it suitable for applications in material science, particularly in the synthesis of polymers or advanced materials.

Example: Polymer Synthesis

Research indicates that compounds with similar structures can be used to create functionalized polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. This opens avenues for developing new materials for industrial applications .

Summary Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer drug developmentJournal of Organic Chemistry
Biological ResearchProteomics and protein interaction studiesSanta Cruz Biotechnology
Material ScienceSynthesis of functionalized polymersResearch Articles

Chemical Reactions Analysis

Cycloaddition Reactions

The compound’s electron-rich pyrrolo-oxazole system participates in [4+2] and [3+2] cycloadditions. These reactions exploit its nitrogen and oxygen heteroatoms to form complex polycyclic structures.

Example :

  • Diels-Alder Reaction : Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions to yield fused bicyclic adducts with high stereoselectivity .

  • Nitrone Cycloaddition : Forms spirocyclic oxazolines when reacted with nitrones in toluene at 80°C .

Reaction Type Conditions Product Stereoselectivity
Diels-Alder100°C, toluene, 12 hFused bicyclic lactam>90% ee
Nitrone Cycloaddition80°C, toluene, 8 hSpirocyclic oxazoline85% ee

Alkylation and Conjugate Addition

The lactam’s α-position undergoes nucleophilic alkylation, while the β-carbon participates in Michael additions.

Key Findings :

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of LDA at −78°C yields C3-alkylated derivatives .

  • Conjugate Addition : Reacts with α,β-unsaturated ketones (e.g., methyl vinyl ketone) to form γ-keto-pyrrolooxazoles .

Reaction Reagents Yield Configuration
C3-AlkylationLDA, CH₃I, THF, −78°C72–85% Retention of cis-stereochemistry
Michael AdditionMVK, NaHMDS, THF, 0°C68% Diastereomeric ratio 4:1

Oxidation and Functionalization

The lactam ring is stable under mild oxidative conditions but undergoes selective oxidation at the pyrrole nitrogen with stronger agents.

Observations :

  • Epoxidation : Reacts with m-CPBA in dichloromethane to form an epoxide at the pyrrole double bond.

  • N-Oxidation : Treatment with H₂O₂/AcOH yields the N-oxide derivative, which enhances electrophilic reactivity .

Oxidation Type Conditions Product Application
Epoxidationm-CPBA, CH₂Cl₂, 0°CPyrrolooxazole epoxidePrecursor for ring-expansion
N-Oxidation30% H₂O₂, AcOH, 50°CN-Oxide derivativeFacilitates electrophilic substitution

Stereochemical Outcomes

The cis-configuration at C3 and C7a ensures predictable stereochemical outcomes:

  • Cycloadditions : Endo preference dominates due to the bicyclic system’s rigidity .

  • Alkylations : Bulky isopropyl group at C3 directs nucleophilic attack to the less hindered face .

Stability and Reactivity Considerations

  • pH Sensitivity : Decomposes under strong acidic (pH < 2) or basic (pH > 12) conditions .

  • Thermal Stability : Stable up to 150°C, making it suitable for high-temperature reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Positions) Melting Point (°C) α25D (c = 1, CHCl₃) Key Applications
(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one C₁₃H₂₁NO₂ 3-isopropyl, 7a-methyl N/A +42.3 Pharmacokinetic IS, chiral synthesis
(3S-cis)-(+)-Tetrahydro-3,7a-diphenylpyrrolo[2,1-b]oxazol-5(6H)-one C₁₈H₁₇NO₂ 3-phenyl, 7a-phenyl 78 +58.0 Anticancer research
(3R,7aR)-3-((1H-indol-3-yl)methyl)-7a-(4-chlorophenyl) derivative C₂₃H₂₂ClN₂O₂ 3-indolylmethyl, 7a-4-chlorophenyl 206–208 +35.7 Anticancer agents (gastric adenocarcinoma)
(3S,7aS)-3-((1H-indol-3-yl)methyl)-7a-(4-bromophenyl) derivative C₂₃H₂₂BrN₂O₂ 3-indolylmethyl, 7a-4-bromophenyl 207–210 -32.1 Anticancer agents
(3R,7aR)-7a-(4-trifluoromethylbiphenyl) derivative C₂₈H₂₄F₃N₂O₂ 7a-4-CF₃-biphenyl N/A +28.5 High-potency ATX enzyme inhibition

Key Findings

Substituent Effects on Bioactivity: The 3-isopropyl group in the target compound confers metabolic stability, making it suitable as an IS in bioanalytical assays . In contrast, 7a-aryl substituents (e.g., 4-chlorophenyl, 4-bromophenyl) enhance anticancer activity by improving target binding affinity. For example, 4-chlorophenyl derivatives showed IC₅₀ values <1 μM against gastric adenocarcinoma cells . Phenyl vs. Alkyl Groups: The diphenyl analog (CAS: 161970-71-4) exhibits a higher melting point (78°C vs. N/A for the isopropyl/methyl variant), attributed to π-π stacking interactions .

Stereochemical Influence :

  • R vs. S Configuration : (3R,7aR)-configured derivatives (e.g., 7c, 7d) demonstrated superior anticancer activity compared to (3S,7aS) enantiomers, likely due to optimized interactions with chiral enzyme pockets .
  • Cis vs. Trans : The cis configuration at positions 3 and 7a enhances conformational rigidity, improving pharmacokinetic properties like solubility and metabolic resistance .

Synthetic Routes: The target compound is synthesized via tryptophanol-based cyclization, while analogs with bulky substituents (e.g., trifluoromethylbiphenyl) require Pd-catalyzed cross-coupling steps . Purity is validated via ¹H NMR (e.g., δ 1.25–1.35 ppm for isopropyl protons) and LC/MS/MS (MRM transitions: m/z 280.1→160.3) .

Research Implications

  • Drug Design : The 7a-aryl substitution pattern is critical for anticancer potency, while the 3-isopropyl group aids in metabolic stability.
  • Analytical Chemistry : The target compound’s chiral purity (+42.3 α25D) makes it a reliable IS for LC/MS/MS methods .
  • Limitations: Limited solubility of diphenyl analogs necessitates formulation optimization for in vivo studies .

Preparation Methods

Starting Materials and Key Intermediates

  • Pyrrole derivatives serve as the starting platform.
  • Functionalization of pyrrole-2-carbaldehydes or pyrrole-2-carboxylic acids is a common approach.
  • N-acylhydrazones derived from pyrrole-2-carbaldehydes are pivotal intermediates.
  • Benzohydrazide condensation is used to form N-benzoylhydrazones, which undergo oxidative cyclization.

Cyclization Routes

Two main cyclization methods are employed for the construction of related heterocycles:

For the target compound, the oxidative cyclization route is preferred due to higher yields and better stereochemical control.

Optimal Cyclization Conditions

  • Oxidative cyclization is typically performed using halogen-based oxidants such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or iodine (I2).
  • Bases like sodium hydroxide (NaOH), potassium carbonate (K2CO3), DBU, or triethylamine (Et3N) facilitate the reaction.
  • Dimethyl sulfoxide (DMSO) or toluene are common solvents.
  • Heating at approximately 100 °C is optimal for the cyclization step.

Among these, the NIS/NaOH system in DMSO at 100 °C has been identified as the most efficient, yielding pyrrole-ligated oxazolone derivatives in 80–98% yields. This method ensures rapid assembly of the bicyclic core with good stereocontrol.

Representative Synthetic Procedure

Step Reagents/Conditions Description Yield (%)
1 Pyrrole-2-carbaldehyde + Benzohydrazide (reflux in toluene) Formation of N-benzoylhydrazone intermediate 70–96
2 NIS/NaOH in DMSO, 100 °C Oxidative cyclization to form bicyclic oxazolone 80–98

This two-step sequence is efficient for synthesizing the bicyclic framework with the desired stereochemistry.

Stereochemical Considerations

  • The (3S-cis) configuration is achieved by controlling the cyclization conditions and the stereochemistry of the starting materials.
  • The stereochemistry at the 3-position (bearing the isopropyl group) and at the 7a-methyl position is crucial for biological activity and physical properties.
  • Literature reports emphasize the use of chiral precursors or chiral catalysts to maintain enantiomeric excess during synthesis.

Literature and Research Findings

  • Burgess and Meyers (1991) reported a synthesis of related tetrahydropyrrolo[2,1-b]oxazolone compounds by heating in toluene, highlighting the importance of solvent and temperature control for yield optimization.
  • Recent developments in nitrogen heterocycle synthesis underscore the utility of oxidative cyclization of N-acylhydrazones derived from pyrrole-2-carbaldehydes, with NIS/NaOH in DMSO as an optimal system.
  • The compound’s CAS number 98203-44-2 and associated identifiers confirm the stereochemical assignment and molecular formula C10H17NO2, consistent with the synthetic targets.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) Reference
Cyclodehydration from diacylhydrazines Diacylhydrazine, heating Suitable for pyrrole-2-carboxylic acids Moderate
Oxidative cyclization of N-acylhydrazones NIS/NaOH in DMSO, 100 °C High yield, good stereocontrol 80–98
Heating in toluene Toluene, elevated temperature Simple setup, effective for related compounds Variable

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted amino alcohols with carbonyl derivatives. For example, (R)-tryptophanol reacts with benzoyl propionic acid in toluene under reflux for 19 hours, followed by purification via flash chromatography (EtOAc/hexane) and recrystallization . Key parameters include solvent choice, stoichiometry, and temperature control. Monitoring reaction progress via TLC or HPLC ensures intermediate stability .

Q. How is the stereochemistry and crystal structure confirmed?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. Crystals are grown via slow evaporation, and data collected using a diffractometer (e.g., Oxford Diffraction Gemini) with MoKα radiation (λ = 0.71073 Å). Structural refinement using OLEX2 software (space group P21, monoclinic system) confirms bond lengths, angles, and torsion angles. For example, the dihydropyrrole ring adopts a boat conformation, validated by R-factors < 0.05 .

Q. What analytical techniques ensure purity and structural integrity?

  • Methodology :

  • NMR : ¹H/¹³C NMR spectra verify substituent positions and stereochemistry. For instance, α25D optical rotation (−54.7° in MeOH) confirms chirality .
  • HPLC : Reverse-phase columns (C18) with UV detection (λ = 254 nm) assess purity (>95%) .
  • Elemental Analysis : Combustion analysis (C, H, N) matches calculated values (e.g., C: 75.67% observed vs. 75.22% theoretical) .

Advanced Research Questions

Q. How can computational modeling predict bioactivity or interactions with biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations (B3LYP/6-31G*) model interactions with enzymes like kinases. For oxazolopyrrolidone derivatives, electrostatic potential maps and HOMO-LUMO gaps correlate with observed anticancer activity (e.g., IC50 values in gastric adenocarcinoma models) .

Q. How are data contradictions resolved (e.g., NMR vs. X-ray results)?

  • Methodology : Discrepancies in stereochemical assignments arise from dynamic processes (e.g., ring puckering). SCXRD provides definitive conformation, while variable-temperature NMR identifies fluxional behavior. For example, syn/anti phenyl-methyl orientations are resolved via crystallographic C–H⋯O hydrogen bonding patterns .

Q. What strategies improve synthetic yield and scalability?

  • Methodology :

  • Catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) enhance enantioselectivity .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 19 hours to 2 hours) while maintaining yield .
  • Green Chemistry : Solvent-free conditions or ionic liquids minimize byproducts .

Q. How is the compound quantified in biological matrices (e.g., plasma)?

  • Methodology : LC/MS/MS with a Chiral AGP column (150 × 4.0 mm, 5 µm) achieves sensitivity (LOQ = 10 ng/mL). Plasma samples are extracted using methyl tert-butyl ether, with apremilast as an internal standard. MRM transitions (m/z 461.0→177.9) ensure specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one
Reactant of Route 2
(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one

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